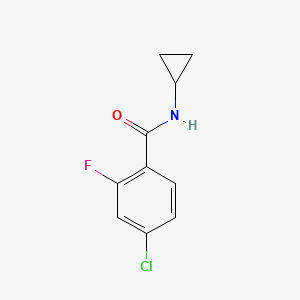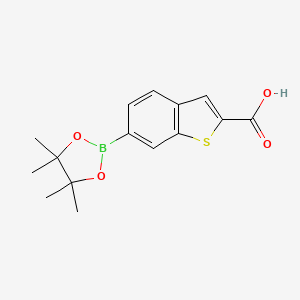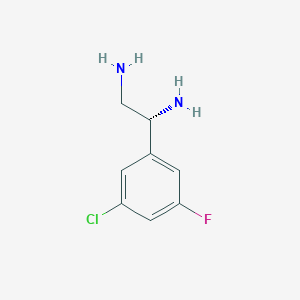
2-Fluorodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorodecane is an organic compound belonging to the class of fluorinated alkanes. It consists of a decane backbone with a fluorine atom substituted at the second carbon position. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated alkanes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorodecane typically involves the fluorination of decane. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions to prevent over-fluorination. Another approach is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which can selectively introduce a fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. Chemical vapor deposition (CVD) techniques can also be employed to produce high-purity fluorinated compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluorodecane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: Oxidizing agents can convert this compound into corresponding alcohols, aldehydes, or acids.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, yielding decane or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can achieve reduction.
Major Products:
Substitution: Products include iododecane or other substituted alkanes.
Oxidation: Products include 2-fluorodecanol, 2-fluorodecanal, or 2-fluorodecanoic acid.
Reduction: The major product is decane.
Applications De Recherche Scientifique
2-Fluorodecane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon reactivity and properties.
Biology: Investigated for its potential interactions with biological membranes and proteins due to the unique properties of fluorinated compounds.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated analogs of bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials, including lubricants and surfactants
Mécanisme D'action
The mechanism of action of 2-Fluorodecane involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more readily with hydrophobic environments such as cell membranes. This can influence the compound’s distribution and activity within biological systems. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding to proteins and other macromolecules .
Comparaison Avec Des Composés Similaires
1-Fluorodecane: Similar structure but with the fluorine atom at the first carbon position.
2-Chlorodecane: Chlorine atom instead of fluorine at the second carbon position.
2-Bromodecane: Bromine atom instead of fluorine at the second carbon position.
Uniqueness of 2-Fluorodecane: this compound is unique due to the specific effects of the fluorine atom, which can significantly alter its chemical and physical properties compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size contribute to distinct reactivity patterns and interactions, making this compound a valuable compound for various applications .
Propriétés
Numéro CAS |
64154-06-9 |
|---|---|
Formule moléculaire |
C10H21F |
Poids moléculaire |
160.27 g/mol |
Nom IUPAC |
2-fluorodecane |
InChI |
InChI=1S/C10H21F/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 |
Clé InChI |
TWVKSKYFWSLZPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


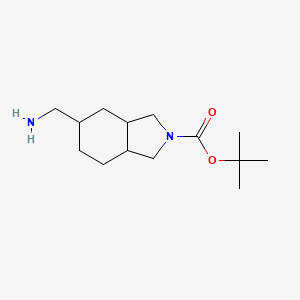

![1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine](/img/structure/B13030640.png)



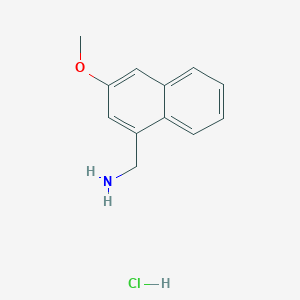
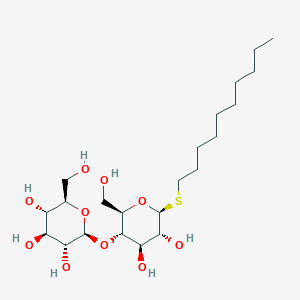
![7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030675.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)
